Cas no 836-43-1 (p-Benzyloxybenzyl Alcohol)

p-Benzyloxybenzyl Alcohol structure
p-Benzyloxybenzyl Alcohol structure
Produktname:p-Benzyloxybenzyl Alcohol
CAS-Nr.:836-43-1
MF:C14H14O2
MW:214.259764194489
MDL:MFCD00004654
CID:83127
PubChem ID:87564503

p-Benzyloxybenzyl Alcohol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4-(Benzyloxy)phenyl)methanol
    • p-benzyloxybenzyl chloride
    • p-Benzyloxybenzyl Alcohol
    • 4-Benzyloxybenzyl alcohol
    • (4-phenylmethoxyphenyl)methanol
    • 4-(Phenylmethoxy)benzenemethanol (ACI)
    • Benzyl alcohol, p-(benzyloxy)- (6CI, 7CI, 8CI)
    • (4-Benzyloxyphenyl)methanol
    • 4-(Benzyloxy)benzyl alcohol
    • 4-Benzyloxybenzenemethanol
    • NSC 131675
    • MFCD00004654
    • FT-0662863
    • Z26232092
    • 4-(PHENYLMETHOXY)BENZENEMETHANOL
    • 4-Benzyloxybenzyl alcohol, 97%
    • Benzenemethanol, 4-(phenylmethoxy)-
    • 836-43-1
    • (4-benzyloxy-phenyl)-methanol
    • 4-(benzyloxy)-benzyl alcohol
    • CS-0105228
    • NS00038266
    • [4-(Benzyloxy)phenyl]methanol #
    • NSC-131675
    • UNII-2YM4AM9F9J
    • EN300-155319
    • DS-3965
    • Wang resin, 100-200 mesh particle size, extent of labeling: 1.1 mmol/g loading
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 0.9 mmol/g loading, 1 % cross-linked
    • EINECS 212-649-9
    • AMY30258
    • Wang resin, extent of labeling: ~1.7 mmol/g loading
    • FT-0617667
    • Wang resin, extent of labeling: 1.0 mmol/g loading
    • Wang resin, extent of labeling: 0.5-0.7 mmol per g resin
    • NSC131675
    • AB6300
    • StratoSpheres(TM) PL-Wang resin, 50-100 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • BENZYL ALCOHOL, P-(BENZYLOXY)-
    • DTXSID50232450
    • Q27110097
    • SCHEMBL126452
    • CHEMBL3278094
    • Wang resin, extent of labeling: ~1.0 mmol/g loading
    • AN-465/13145005
    • AKOS000249554
    • Wang resin, extent of labeling: 0.6-1.0 mmol/g loading
    • B1602
    • SY048605
    • [4-(Benzyloxy)phenyl]methanol
    • ST50308574
    • 4-hydroxymethylphenoxy phenyl methane
    • CHEBI:29486
    • 4-Benzyloxybenzylalcohol
    • 2YM4AM9F9J
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • DB-056729
    • STK513755
    • 1228345-97-8
    • DB-362090
    • (4-Benzyloxyphenyl)methanol; 4-(Benzyloxy)benzyl Alcohol; 4-(Phenylmethoxy)benzenemethanol; NSC 131675
    • DTXCID50154941
    • RARECHEM AL BD 0087
    • ZERENEX E/4047913
    • 4-Benzyloxybenzyl alcohol 95+%
    • 4-BENZYLOXYBENZYL ALCOHOL 98%
    • MDL: MFCD00004654
    • Inchi: 1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
    • InChI-Schlüssel: OEBIVOHKFYSBPE-UHFFFAOYSA-N
    • Lächelt: OCC1C=CC(OCC2C=CC=CC=2)=CC=1
    • BRN: 1877819

Berechnete Eigenschaften

  • Genaue Masse: 214.09900
  • Monoisotopenmasse: 214.099
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 179
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 29.5A^2
  • Oberflächenladung: 0
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.0781 (rough estimate)
  • Schmelzpunkt: 84.0 to 89.0 deg-C
  • Siedepunkt: 371.9°C at 760 mmHg
  • Flammpunkt: 170.6 °C
  • Brechungsindex: 1.5300 (estimate)
  • Löslichkeit: Methanol
  • PSA: 29.46000
  • LogP: 2.75790
  • pka: 14.52±0.10(Predicted)
  • Löslichkeit: Nicht bestimmt

p-Benzyloxybenzyl Alcohol Sicherheitsinformationen

  • Gefahrenhinweis: H315-H319
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/38-36/37/38-20/21/22
  • Sicherheitshinweise: S22-S24/25
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:Store at RT.
  • Gefahrenklasse:IRRITANT

p-Benzyloxybenzyl Alcohol Zolldaten

  • HS-CODE:2909499000
  • Zolldaten:

    China Zollkodex:

    2909499000

    Übersicht:

    290949000 Andere Etheralkohole und ihre Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290949000. Etheralkohole und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:5.5%. General tariff:30.0%

p-Benzyloxybenzyl Alcohol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B286215-25g
p-Benzyloxybenzyl Alcohol
836-43-1
25g
$ 110.00 2022-06-07
Enamine
EN300-155319-1.0g
[4-(benzyloxy)phenyl]methanol
836-43-1 95%
1.0g
$26.0 2023-02-14
TRC
B286215-50 g
p-Benzyloxybenzyl Alcohol
836-43-1
50g
$ 225.00 2022-01-12
TRC
B286215-2.5g
p-Benzyloxybenzyl Alcohol
836-43-1
2.5g
$ 75.00 2023-04-18
Ambeed
A236599-500g
(4-(Benzyloxy)phenyl)methanol
836-43-1 95%
500g
$434.0 2025-02-20
eNovation Chemicals LLC
D397853-25g
4-Benzyloxybenzyl alcohol
836-43-1 97%
25g
$245 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-1g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
1g
¥42.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14949-10g
4-Benzyloxybenzyl alcohol, 98+%
836-43-1 98+%
10g
¥535.00 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-100g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
100g
¥877.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834258-5g
4-BENZYLOXYBENZYL ALCOHOL
836-43-1 97%
5g
¥107.00 2022-09-02

p-Benzyloxybenzyl Alcohol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
Referenz
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: β-Cyclodextrin Solvents: Methanol
Referenz
Selective deprotection of tetrahydropyranyl ethers catalyzed by β-cyclodextrin in water
Reddy, M. Arjun; et al, New Journal of Chemistry, 2001, 25(3), 359-360

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Cerate(2-), nonakis(nitrato-κO)[μ3-[orthoperiodato(5-)-κO:κO′:κO′′]]tri-, hydrog… ;  5 min, rt
Referenz
[Ce(NO3)3]3.H2IO6. Efficient oxidation reactions under solvent-free conditions
Shirini, F.; et al, Journal of Chemical Research, 2006, (1), 29-31

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
Referenz
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  70 min, 60 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
Referenz
Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction
Carlet, Federica; et al, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid (silica supported) Solvents: Methanol ;  6 min, reflux
Referenz
Silica triflate as a new, mild and efficient catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers
Shirini, F.; et al, Phosphorus, 2007, 182(9), 2235-2240

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referenz
Solid phase Diels-Alder/retro Diels-Alder reactions. A new method for traceless linker strategy
Blanco, Luis; et al, Tetrahedron Letters, 2000, 41(41), 7875-7878

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: (T-4)-(Bromato-κO)tris(nitrato-κO)cerium ;  1 min, rt
Referenz
(NO3)3CeBrO3. Solvent-free oxidation of alcohols and deprotection and oxidative deprotection of trimethylsilyl ethers
Shirini, Farhad; et al, Synthetic Communications, 2005, 35(22), 2913-2919

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid (Silica supported) Solvents: Methanol ;  3 min, reflux
Referenz
Silica Triflate as a New, Efficient, and Reusable Reagent for the Chemoselective Silylation of Alcohols and Phenols and Deprotection of Silyl Ethers
Shirini, F.; et al, Phosphorus, 2008, 183(1), 168-177

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
Referenz
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Referenz
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Referenz
Palladium/Benzoic Acid-Catalyzed Regio- and Stereoselective Polymerization of Internal Diynes and Diols through C(sp3)-H Activation
Wang, Jia; et al, ACS Macro Letters, 2019, 8(9), 1068-1074

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
Referenz
Synthesis of Ether Oligomers
Renaudet, Olivier; et al, Organic Letters, 2004, 6(3), 397-400

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  2 h, reflux
Referenz
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  3 min, 120 °C
Referenz
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Manganese(1+), [(1R)-1-[bis(4-methoxy-3,5-dimethylphenyl)phosphino-κP]-2-[(1R)-1… Solvents: Ethanol ,  tert-Butanol ;  22 h, 100 °C
Referenz
Manganese-catalysed transfer hydrogenation of esters
Oates, Conor L.; et al, Chemical Communications (Cambridge, 2020, 56(61), 8635-8638

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium (in silica gel) ,  Silica Solvents: Acetonitrile ;  8 h, rt
Referenz
Decarbamoylation of primary carbamates using sodium in silica gel (Na_SG)
Maurya, Chandra Kant; et al, Tetrahedron Letters, 2015, 56(17), 2228-2230

Synthetic Routes 19

Reaktionsbedingungen
Referenz
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  18 h, 25 °C
Referenz
Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) δ agonists
Bratton, Larry D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(13), 3624-3629

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  Zinc iodide Solvents: Tetrahydrofuran ;  12 h, 40 °C
1.2 Solvents: Water ;  pH 10, 0 °C
Referenz
Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides
Ong, Derek Yiren; et al, Angewandte Chemie, 2019, 58(15), 4992-4997

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
Referenz
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
Referenz
Soluble and polymer-supported 2- and 3-benzylated furans for the preparation of α,β-ethylenic carbonyl compounds
Albert, Sebastien; et al, Tetrahedron, 2007, 63(13), 2888-2900

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referenz
Traceless solid-phase synthesis of hydroxylated cyclopentenones
Stathakis, Christos I.; et al, Tetrahedron Letters, 2008, 49(48), 6804-6806

Synthetic Routes 25

Reaktionsbedingungen
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
Referenz
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Referenz
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

p-Benzyloxybenzyl Alcohol Raw materials

p-Benzyloxybenzyl Alcohol Preparation Products

p-Benzyloxybenzyl Alcohol Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:836-43-1)4-BENZYLOXYBENZYL AL
Bestellnummer:1660478
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00
Preis ($):discuss personally
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:836-43-1)p-Benzyloxybenzyl Alcohol
A840620
Reinheit:99%
Menge:500g
Preis ($):391.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:836-43-1)4-BENZYLOXYBENZYL AL
1660478
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung